molecular formula C13H13N3O B2626140 N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)prop-2-ynamide CAS No. 2249035-83-2

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)prop-2-ynamide

Cat. No.: B2626140
CAS No.: 2249035-83-2
M. Wt: 227.267
InChI Key: NAXVQJCCYSLSAB-UHFFFAOYSA-N
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Description

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)prop-2-ynamide is an organic compound belonging to the class of imidazopyridines These compounds are characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)prop-2-ynamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is preferred due to its efficiency, high yield, and environmentally benign nature . The reaction conditions often involve solvent-free and catalyst-free environments, making the process more sustainable and cost-effective.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis, leveraging the same principles as laboratory-scale synthesis but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)prop-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional functional groups, while reduction can lead to the formation of reduced imidazo[1,2-a]pyridine analogues.

Scientific Research Applications

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)prop-2-ynamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)prop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)prop-2-ynamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-3-12(17)14-7-6-11-9-16-8-4-5-10(2)13(16)15-11/h1,4-5,8-9H,6-7H2,2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXVQJCCYSLSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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